
CCX872
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCX872, also known as this compound-B, is a potent and orally active CCR2 antagonist with potential immunomodulating and antineoplastic activities. This compound-B specifically binds to CCR2 and prevents the binding to its cognate endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This may result in the inhibition of both CCR2 activation and CCR2-mediated signal transduction, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation.
Applications De Recherche Scientifique
Oncology Applications
1.1 Mechanism of Action
CCX872 inhibits CCR2, thereby preventing the recruitment of myeloid-derived suppressor cells (MDSCs) and other immune cells to tumor microenvironments. This action is particularly relevant in cancers such as pancreatic cancer, where MDSCs contribute to immune suppression and tumor progression.
1.2 Clinical Trials
- Phase Ib Trial in Pancreatic Cancer : A significant study evaluated this compound in combination with FOLFIRINOX (a standard chemotherapy regimen) for patients with locally advanced or metastatic pancreatic cancer. The trial demonstrated an overall survival rate of 29% at 18 months, which is notably higher than the historical rate of 18.6% with FOLFIRINOX alone . The trial's design included pharmacokinetic and pharmacodynamic assessments, confirming that this compound effectively blocked CCR2 activity in treated patients .
- Preclinical Studies : In rodent models, this compound has shown efficacy in reducing tumor growth by inhibiting the recruitment of MDSCs . The results from these studies support its use as a novel immunotherapeutic agent aimed at enhancing anti-tumor immunity.
Study Type | Population | Treatment | Outcome |
---|---|---|---|
Phase Ib Trial | 50 patients with pancreatic cancer | This compound + FOLFIRINOX | 29% overall survival at 18 months |
Preclinical Study | Rodent xenograft models | This compound | Reduced tumor growth |
Nephrology Applications
2.1 Treatment of Focal Segmental Glomerulosclerosis (FSGS)
This compound has been evaluated for its effects on renal diseases, particularly in models of FSGS. Research indicates that it significantly reduces urinary albumin-to-creatinine ratio (UACR), demonstrating rapid and sustained renal protection . The combination of this compound with renin-angiotensin-aldosterone system (RAAS) blockade showed superior efficacy compared to RAAS blockade alone.
Study Type | Model | Treatment | Key Findings |
---|---|---|---|
Preclinical Study | Adriamycin-induced FSGS | This compound | Marked reduction in renal damage |
Preclinical Study | 5/6 Nephrectomy model | This compound + RAAS blockade | Improved renal function |
Neuroinflammation Applications
3.1 Traumatic Brain Injury (TBI)
This compound has been investigated for its potential benefits in neuroinflammatory conditions following TBI. Studies have shown that it can reduce the accumulation of inflammatory macrophages in the brain, thereby mitigating neurotoxic effects and preserving cognitive function . This suggests a novel therapeutic window for treating neuroinflammation through CCR2 antagonism.
Study Type | Model | Treatment | Outcome |
---|---|---|---|
Preclinical Study | TBI model | This compound | Reduced inflammatory macrophage accumulation |
Propriétés
Nom IUPAC |
N/A |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCX872; CCX-872; CCX 872; CCX-872-B; CCX-872 B; CCX-872B; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.